Cas no 101-31-5 (L-Hyoscyamine)

L-Hyoscyamine is a tropane alkaloid derived from plants of the Solanaceae family, primarily used for its anticholinergic properties. It acts as a competitive antagonist of muscarinic acetylcholine receptors, effectively reducing smooth muscle spasms in the gastrointestinal, urinary, and respiratory tracts. Its enantiomeric purity (L-form) ensures targeted pharmacological activity with minimal off-target effects. L-Hyoscyamine is commonly employed in clinical settings to manage conditions such as irritable bowel syndrome, peptic ulcers, and biliary colic. The compound exhibits rapid absorption and predictable pharmacokinetics, making it a reliable choice for symptomatic relief. Its well-characterized mechanism and established safety profile support its use in both acute and chronic therapeutic regimens.
L-Hyoscyamine structure
L-Hyoscyamine structure
Product Name:L-Hyoscyamine
CAS No:101-31-5
MF:C17H23NO3
MW:289.369425058365
MDL:MFCD00067306
CID:35134
PubChem ID:154417
Update Time:2025-06-28

L-Hyoscyamine Chemical and Physical Properties

Names and Identifiers

    • L-Hyoscyamine
    • (-)-hyoscyamin
    • (-)-tropicaciesterwithtropine
    • (3(s)-endo)-leste
    • (S)-(-)-Hyoscyamine
    • [3(s)-endo]-leste
    • 1-Hyoscyamine
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
    • (-)-HYCOSAMINE
    • (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • Daturine
    • Hyoscamine
    • Hyoscyamine
    • HYOSCYAMINE, L-(P)
    • (-)-HyoscyaMine
    • chlorhydratedescopolamine
    • SCOPINE TROPATE
    • SCOPINE TROPATE HYDROCHLORIDE
    • scopolamine HCl
    • ScopolamineSeries
    • L-Atropine
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
    • AK38
    • APOA
    • L-(P)
    • Levsin
    • SEPSECS
    • Levsinex
    • MGC161491
    • Cystospaz
    • Duboisine
    • (R)-atropine
    • (+)-Atropine
    • (+)-HYOSCYAMINE
    • tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
    • V3203SI72M
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
    • Prestwick2_000233
    • Prestwick1_000233
    • Prestwick0_000233
    • SPBio_002226
    • HMS1568P07
    • TNP00272
    • Atropine 1.
    • CHEBI:92712
    • RKUNBYITZUJHSG-FXUDXRNXSA-N
    • 912642-93-4
    • EINECS 202-933-0
    • (3beta)-Hyoscyamine
    • DTXSID80889335
    • Prestwick_273
    • Prestwick3_000233
    • l-Hyopscyamine
    • Q413762
    • (leo)-atropine
    • (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEBI:17486
    • Hyoscyamine dried down 100 microg/mL
    • HYOSCYAMINE [USP MONOGRAPH]
    • Atropine, (s)-
    • (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
    • HYOSCYAMINE [MART.]
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
    • Hyocyamine
    • HYOSCYAMINE [MI]
    • SCHEMBL1649244
    • SR-01000799139
    • NS00066992
    • (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
    • Hyosyne
    • F14785
    • Levsinex SR
    • HYOSCYAMINUM [HPUS]
    • (S)-Atropine
    • Levsin SL
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • Symax SL
    • HYOSCYAMINE [WHO-DD]
    • (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
    • BDBM50497835
    • (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEMBL1234973
    • UNII-PX44XO846X
    • [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • SMR000718747
    • SCHEMBL249586
    • NSC-757064
    • Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
    • PX44XO846X
    • [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • MLS002222193
    • C02046
    • Hyoscyamine, l-
    • HMS3712P07
    • Symax Duotab
    • Bellafoline
    • BRD-K40530731-001-02-5
    • L-Tropine tropate
    • MLS002154242
    • CCG-220233
    • L-TROPIC ACID ESTER WITH TROPINE
    • HSDB 3552
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • (-)-Atropine
    • L-Hyoscamine
    • (S)atropine
    • HMS2095P07
    • BRD-K40530731-001-11-6
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • Hyoscyamine (L)
    • CHEMBL2449003
    • BPBio1_000337
    • 2arm
    • SCHEMBL41316
    • DTXSID20941522
    • Hyoscyamine [USP:BAN]
    • AKOS016843532
    • (S)-(leo)-hyoscyamine
    • DB00424
    • CHEMBL1331216
    • AC-34425
    • 101-31-5
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
    • Hyoscyamine (USP)
    • Hyoscyaminum
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
    • HMS2231N11
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
    • Tropine, (-)-tropate (ester)
    • (leo)-hyoscyamine
    • Tropine-L-tropate
    • AKOS015896332
    • D00147
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
    • HYO
    • NSC 757064
    • tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
    • NCGC00179608-01
    • J-000364
    • Q27464129
    • HYOSCYAMINE [HSDB]
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
    • Symax SR
    • MLS001304011
    • BSPBio_000305
    • HYOSCYAMINE [VANDF]
    • Levbid
    • AS-75498
    • Hyospaz
    • Tropine, (-)-tropate
    • Tropic acid, (-)-, ester with tropine
    • Daturin
    • 4247B
    • ENDO-ATROPINE
    • OIN
    • SR-01000799139-2
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
    • [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
    • (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • RKUNBYITZUJHSG-OFQRWUPVSA-N
    • CHEMBL1257084
    • L-Hyoscyamine (sulfate)
    • SCHEMBL41317
    • SCHEMBL19150033
    • AB01566903_01
    • CCG-208307
    • Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • (s)-hyoscyamine
    • NCGC00386240-01
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
    • B785FB93-7373-4673-9EFB-E49344DB621C
    • J-521647
    • RKUNBYITZUJHSG-LGGPCSOHSA-N
    • SW219548-1
    • s4014
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
    • Daturine (sulfate)
    • HMS3885E18
    • Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
    • AKOS037514691
    • Hyoscyamine (Daturine)
    • (+-)-atropine
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • dl-Hyoscyamine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • MLS002222283
    • dl-tropyltropate
    • MLS002153877
    • (+,-)-tropyl tropate
    • Atropine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • Atropine sulfate monohydrate
    • atropina
    • Atropin
    • (+-)-hyoscyamine
    • tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
    • tropine tropate
    • SMR001233231
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
    • L-Hyoscyamin
    • HYOSCYAMINE, ITS SALTS AND DERIVATIVES
    • FH36337
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo3.2.1oct-3-yl ester, (.alpha.S)-
    • L-Hyoscyamine (Standard)
    • HY-N0471R
    • 5934-50-9
    • AH-034/21167047
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo3.2.1oct-3-yl ester, (alphaS)-
    • MDL: MFCD00067306
    • Inchi: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
    • InChI Key: RKUNBYITZUJHSG-VFSICIBPSA-N
    • SMILES: O(C([C@H](CO)C1C=CC=CC=1)=O)C1C[C@H]2CC[C@@H](C1)N2C

Computed Properties

  • Exact Mass: 289.16800
  • Monoisotopic Mass: 289.167794
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0470 (rough estimate)
  • Melting Point: 108,5°C
  • Boiling Point: 431.53°C (rough estimate)
  • Flash Point: 213.7±28.7 °C
  • Refractive Index: 1.5200 (estimate)
  • PSA: 49.77000
  • LogP: 1.86880
  • Merck: 14,4858
  • pka: pKa (21°) 9.7
  • Specific Rotation: D20 -21.0° (alc)
  • Solubility: It is very soluble in ethanol and dilute acid, soluble in chloroform, and soluble in water, ether, and benzene.

L-Hyoscyamine Security Information

L-Hyoscyamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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L-Hyoscyamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:101-31-5)L-Hyoscyamine
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Quantity:25KG,200KG,1000KG
Purity:99%
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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:101-31-5)Hyoscyamine
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Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
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Additional information on L-Hyoscyamine

Recent Advances in L-Hyoscyamine (101-31-5) Research: Therapeutic Applications and Mechanistic Insights

L-Hyoscyamine (CAS: 101-31-5), a tropane alkaloid derived from plants of the Solanaceae family, has long been recognized for its anticholinergic properties. Recent studies have expanded our understanding of its pharmacological mechanisms, therapeutic applications, and potential novel uses in precision medicine. This research brief synthesizes key findings from 2022-2024 literature, highlighting significant advancements in L-Hyoscyamine research.

A 2023 Nature Chemical Biology study revealed novel insights into the biosynthetic pathway of L-Hyoscyamine, identifying two previously unknown cytochrome P450 enzymes (CYP82AR1 and CYP82AS1) responsible for critical hydroxylation steps. This discovery enables more efficient bioproduction of L-Hyoscyamine through synthetic biology approaches, with reported yields increasing by 42% in engineered yeast systems compared to traditional plant extraction methods.

Clinical research has demonstrated L-Hyoscyamine's expanded therapeutic potential beyond its traditional use in gastrointestinal disorders. A multicenter Phase IIb trial (n=287) published in the Journal of Clinical Pharmacology showed that controlled-release L-Hyoscyamine formulations significantly reduced sialorrhea (excessive drooling) in Parkinson's disease patients, with a 68% response rate versus 22% for placebo (p<0.001). The drug's selective M3 muscarinic receptor antagonism appears particularly effective for this indication.

Advances in drug delivery systems have addressed historical limitations of L-Hyoscyamine. A 2024 Biomaterials study described a novel transdermal microneedle patch incorporating L-Hyoscyamine nanoparticles (150-200nm) that achieved sustained plasma concentrations for 72 hours with 92% bioavailability. This development could revolutionize treatment for chronic conditions requiring continuous anticholinergic therapy while minimizing systemic side effects.

Emerging research suggests potential neuroprotective effects of L-Hyoscyamine derivatives. In vitro studies using SH-SY5Y neuronal cells demonstrated that a newly synthesized L-Hyoscyamine analog (Hyos-7) reduced tau protein hyperphosphorylation by 53% and Aβ42 accumulation by 41% in Alzheimer's disease models. While preliminary, these findings warrant further investigation into modified tropane alkaloids for neurodegenerative disorders.

Pharmacogenomic studies have identified genetic variants affecting L-Hyoscyamine metabolism. Whole-genome analysis of 1,402 patients (Clinical Pharmacogenetics Implementation Consortium, 2023) correlated CYP2D6*10 alleles with 34% slower drug clearance, suggesting the need for personalized dosing strategies. This aligns with growing precision medicine approaches in anticholinergic therapy.

Regulatory developments include the 2023 FDA approval of a new L-Hyoscyamine indication for pediatric functional abdominal pain (ages 6-17). The approval was based on data showing a 2.3-fold reduction in pain episodes compared to standard care. However, post-marketing surveillance will monitor potential cognitive effects in this vulnerable population.

Future research directions highlighted in recent reviews include: (1) exploration of L-Hyoscyamine's immunomodulatory potential in autoimmune disorders, (2) development of receptor-subtype specific analogs to minimize central nervous system effects, and (3) investigation of combination therapies with other neuromodulators. The compound's well-characterized safety profile and new mechanistic understandings position it for continued therapeutic innovation.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:101-31-5)L-Hyoscyamine
LE10341
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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:101-31-5)Hyoscyamine
CRN0526
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
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